Glycine

Catalog No.
S520073
CAS No.
56-40-6
M.F
C2H5NO2
M. Wt
75.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine

CAS Number

56-40-6

Product Name

Glycine

IUPAC Name

2-aminoacetic acid

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)

InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N

SMILES

C(C(=O)O)N

Solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)
249000 mg/L (at 25 °C)
3.32 M
249 mg/mL at 25 °C
Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water
Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g
100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether.
water solubility = 2.49X10+5 mg/l @ 25 °C
249.0 mg/mL
Soluble in water; Slightly soluble in ether
Slightly soluble (in ethanol)

Synonyms

Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium

Canonical SMILES

C(C(=O)[O-])[NH3+]

Description

The exact mass of the compound Glycine is 75.032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 64° f (ntp, 1992)249000 mg/l (at 25 °c)3.32 m249 mg/ml at 25 °cinsoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in watersolubility in 100 ml water @ 25 °c: 25.0 g; @ 50 °c: 39.1 g; @ 75 °c: 54.4 g; @ 100 °c: 67.2 g100 g of abs alc dissolve about 0.06 g. sol in 164 parts pyridine. almost insol in ether.water solubility = 2.49x10+5 mg/l @ 25 °c249.0 mg/mlsoluble in water; slightly soluble in etherslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of serine family amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Synthesis

As a building block of proteins, glycine plays a vital role in protein synthesis. It is one of the twenty essential amino acids required for humans to synthesize proteins involved in various cellular functions and structures . Researchers use glycine in cell culture experiments to study protein production and function .

Buffering Agent

Glycine's zwitterionic nature (having both positive and negative charges) allows it to act as an effective buffer. Buffers maintain a stable pH environment in solutions, which is crucial for many biological experiments. Researchers utilize glycine buffers in various applications, including enzyme assays, protein purification, and cell culture media .

Neuromodulator and Neurotransmitter Precursor

Glycine functions in the nervous system as both a neuromodulator and a precursor molecule. Neuromodulators influence the activity of other neurons without directly triggering action potentials. Studies indicate glycine acts as an inhibitory neuromodulator in the brainstem and spinal cord . Furthermore, glycine serves as a precursor for the synthesis of the inhibitory neurotransmitter, serotonin . Research on glycine's role in the nervous system helps us understand brain function and potential therapeutic targets for neurological disorders.

Applications in Biomedicine

Glycine's versatile properties contribute to its use in various biomedical research areas. Scientists investigate the potential therapeutic effects of glycine in conditions like schizophrenia and sleep disorders . Additionally, research explores the role of glycine in wound healing and tissue regeneration .

Glycine, denoted by the symbol Gly or G, is the simplest and smallest stable amino acid. It has a single hydrogen atom as its side chain (CH2) and is represented by the chemical formula NH2-CH2-COOH [].

Glycine plays a crucial role in various biological processes, making it a significant molecule in scientific research. It is a building block of proteins, involved in neurotransmission, and serves as a precursor for several essential biomolecules [].


Molecular Structure Analysis

The key features of glycine's structure lie in its simple side chain and the presence of both an amino group (NH2) and a carboxyl group (COOH) []. These functional groups allow glycine to participate in peptide bond formation, linking it to other amino acids during protein synthesis.

Another notable aspect is the zwitterionic nature of glycine at physiological pH. In solution, the amino group gains a proton (H+) while the carboxyl group loses one, resulting in a molecule with a positive and negative charge (NH3+ - CH2 - COO-) []. This zwitterionic form contributes to the solubility and interaction of glycine with other molecules.


Chemical Reactions Analysis

Synthesis:

Glycine can be synthesized in various ways, including:

  • Strecker synthesis: This classic method involves the reaction of ammonia, formaldehyde, and hydrogen cyanide []. However, due to the toxicity of hydrogen cyanide, this method is not commonly used today.
  • Enzymatic synthesis: Enzymes can be employed to convert other amino acids, like serine, into glycine []. This enzymatic approach is gaining traction due to its efficiency and environmental friendliness.

Decomposition:

At high temperatures, glycine can decompose into various products, including ammonia, carbon dioxide, and water [].

Other Relevant Reactions:

  • Peptide bond formation: Glycine reacts with other amino acids through peptide bond formation, creating peptides and proteins [].
  • Transamination reactions: The amino group of glycine can be transferred to other keto acids, forming new amino acids [].

Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting point: 233 °C (decomposition) [].
  • Boiling point: Not applicable, decomposes before boiling [].
  • Solubility: Highly soluble in water (25.0 g/100 mL at 25 °C). Slightly soluble in ethanol [].
  • Isoelectric point (pI): 5.97.
  • Stability: Relatively stable under physiological conditions but can decompose at high temperatures [].

Biological Role:

Glycine functions in several biological systems:

  • Protein synthesis: As an amino acid, glycine is incorporated into protein structures during protein synthesis [].
  • Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, regulating neuronal activity.
  • Biomolecule synthesis: Glycine serves as a precursor for the synthesis of essential biomolecules like glutathione (involved in detoxification) and creatine (important for energy metabolism) [].

Data Availability:

  • Toxicity data for glycine is limited, but some studies suggest a low level of toxicity.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Glycine appears as white crystals. (NTP, 1992)
DryPowder
Solid
White crystalline powder; odourless

Color/Form

White crystals
MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL
Monoclinic prisms from alc

XLogP3

-2.8

Exact Mass

75.032

Density

1.1607 (NTP, 1992)
1.161 g/cu cm @ 20 °C

LogP

-3.21
-3.21 (LogP)
-3.21
log Kow = -3.21

Odor

Odorless

Appearance

Solid powder

Melting Point

451 °F (NTP, 1992)
262 dec °C
Mp 292 (262 °) ° dec.
290 °C decomposes
262.2°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TE7660XO1C

Related CAS

15743-44-9 (mono-potassium salt)
17829-66-2 (cobalt salt)
29728-27-6 (monoammonium salt)
32817-15-5 (copper salt)
33242-26-1 (calcium salt)
35947-07-0 (calcium salt (2:1))
513-29-1 (sulfate (3:1))
6000-43-7 (hydrochloride)
6000-44-8 (mono-hydrochloride salt)
63183-41-5 (hydrochloride hydrogen carbonate)
71295-98-2 (phosphate (1:1))
7490-95-1 (hydrochloride (2:1)
7490-95-1 (hydrochloride (2:1))

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 576 of 597 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Supplemental glycine may have antispastic activity. Very early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Livertox Summary

Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Genetic Disorder Agents

Therapeutic Uses

AMINOACETIC ACID HAS BEEN OCCASIONALLY USED IN THERAPY OF MYASTHENIA GRAVIS BUT MOST INVESTIGATORS DOUBT THAT THE CMPD HAS ANY VALUE IN THIS DISORDER. ... /IT/ IS ALSO USED IN...ANTACID PREPN, SOMETIMES AS A COMPLEX SALT. HOWEVER.../IT HAS/ LIMITED BUFFERING CAPACITY...
AMINOACETIC ACID IS USED IN...1.1% SOLN AS AN IRRIGATING FLUID IN TRANSURETHRAL RESECTION OF THE PROSTATE. ALTHOUGH A 2.1% SOLN...IS ISOTONIC, IT HAS BEEN FOUND THAT A 1.1% SOLN IS NONHEMOLYTIC.
USUALLY FROM 10-15 L OF AMINOACETIC ACID SOLN ARE REQUIRED FOR IRRIGATION DURING TRANSURETHRAL RESECTION OF PROSTATE.
MEDICATION (VET): IV USE IN DOGS INCREASES THEIR TOLERANCE AGAINST CERTAIN TOXIC PARENTERAL AMINO ACID MIXT.
USED AS ORAL VASODILATOR, POSSIBLE INHIBITORY NEUROTRANSMITTER
The aim of this randomized, double-blind, placebo-controlled trial was to assess the safety and the efficacy of the pharmaceutic drug glycine in 200 patients with acute (<6 hr) ischaemic stroke in the carotid artery territory. Fifty patients received placebo, 49 glycine 0.5 g/day, 51 glycine 1.0 g/day and 50 glycine 2.0 g/day for 5 days in each group. The efficacy of glycine was assessed by clinical analysis, by an enzyme-linked immunosorbent assay of levels of blood serum autoantibodies to NMDA-binding proteines, by detection of excitatory (glutamate, aspartate) and inhibitory (glycine, GABA) amino acid concentrations and lipid peroxidation products (TBARS) in CSF. The trial confirmed the safety profile of the glycine treatment. Slight sedation was observed in 9 patients (4. 5%) as a side-effect. Other marked side-effects or adverse events were absent. The glycine treatment at the dose of 1.0-2.0 g/day was accompanied by a tendency to a decreased 30-day mortality (5.9% in 1. 0 g/day glycine and 10% in 2.0 g/day glycine groups vs. 14% in the placebo and 14.3% in 0.5 g/day glycine groups), to an improved clinical outcome on the Orgogozo Stroke Scale (p < 0.01) and the Scandinavian Stroke Scale (p < 0.01) and to a favourable functional outcome on the Barthel index (p < 0.01 in 1.0 g/day glycine vs. placebo group in patients with no or mild disability). An early normalization of autoantibody titres to NMDA-binding proteins in serum was found (p < 0.01 vs. placebo), a reduction of glutamate and aspartate levels (p < 0.05 vs. placebo), an increase in GABA concentrations (p < 0.01 vs. placebo in severe stroke patients) and also a reduction of TBARS levels (p < 0.05 vs. placebo) in CSF by day 3. Thus, the trial suggests that sublingual application of 1.0-2. 0 g/day glycine started within 6 h after the onset of acute ischaemic stroke in the carotid artery territory is safe and can exert favourable clinical effects. These results will be verified in further trials with a larger number of patients.
Apoptosis of sinusoidal endothelial cells (SECs) is one of the initial events in the development of ischemia-reperfusion injury of the liver. Glycine has been shown to diminish ischemia-reperfusion injury in the liver and improve graft survival in the rat liver transplantation model. Here, we investigated the effect of glycine on apoptosis of primary cultured rat sinusoidal endothelial cells induced by vascular endothelial growth factor (VEGF) deprivation. Isolated rat sinusoidal endothelial cells were cultured in EBM-2 medium supplemented with 10% fetal bovine serum (FBS) and growth factors including 20 ng/mL vascular endothelial growth factor for 3 days. Sinusoidal endothelial cells at 3 days of culture showed spindle-like shapes; however, cells started shrinking and detaching from dishes by vascular endothelial growth factor deprivation. Apoptosis was detected by terminal deoxynucleotidyl transferase (TdT)-mediated d-uridine triphosphate (dUTP)-biotin nick end labeling (TUNEL) staining in these conditions. Control sinusoidal endothelial cells contained only a few percent of biotin nick end labeling-positive cells; however, they started increasing 4 hours after vascular endothelial growth factor deprivation, and the percentage of biotin nick end labeling-positive cells reached about 50% at 8 hours and almost 100% at 16 hours after vascular endothelial growth factor deprivation. Interestingly, this increase in biotin nick end labeling-positive cells after vascular endothelial growth factor deprivation was prevented significantly when glycine (1-10 mmol/L) was added to the medium, the levels being around 60% of vascular endothelial growth factor deprivation without glycine. Furthermore, strychnine (1 umol/L), a glycine receptor antagonist, inhibited this effect of glycine, suggesting the possible involvement of the glycine receptor/chloride channel in the mechanism. Moreover, Bcl-2 protein levels in sinusoidal endothelial cells were decreased 8 hours after vascular endothelial growth factor deprivation, which was prevented almost completely by glycine. It is concluded that glycine prevents apoptosis of primary cultured sinusoidal endothelial cells under vascular endothelial growth factor deprivation.
Kupffer cell-dependent reperfusion injury occurs to the liver following transplantation, most often in fatty livers which fail most frequently due to primary nonfunction. Failure was largely blocked with Carolina rinse solution, which contains glycine, and prevents the activation of Kupffer cells. Furthermore, gentle in situ organ manipulation, which cannot be prevented using standard harvesting techniques, has a detrimental effect on survival. These effects were also prevented by glycine. Since proteolytic activity is increased in both fatty and manipulated livers, amino acids were measured in rinse effluents collected at harvest. A combination of four amino acids correlated with graft function. It is concluded that glycine could be beneficial in clinical liver transplantation to prevent reperfusion injury, and that amino acids measured at harvest may predict graft function.

Pharmacology

Helps trigger the release of oxygen to the energy requiring cell-making process; Important in the manufacturing of hormones responsible for a strong immune system.
Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.

MeSH Pharmacological Classification

Glycine Agents

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CX - Other irrigating solutions
B05CX03 - Glycine

Mechanism of Action

In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia.
Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS.
HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE.
MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.

Other CAS

56-40-6
18875-39-3

Wikipedia

Glycine

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Buffering; Hair conditioning; Skin conditioning

Methods of Manufacturing

ISOLATION FROM SILK FIBROIN, GELATIN, AND SUGAR CANE; REACTION OF CHLOROACETIC ACID AND AMMONIA
ISOLATION FROM HYDROLYSIS PRODUCTS OF GELATIN: KINGSTON, SCHRYVER, BIOCHEM J, 18, 1071 (1924); BY HYDROLYSIS OF CATTLE LIGAMENTS: US PATENT 2,098,923 (1938 TO ARMOUR & CO).
ISOLATION FROM SILK FIBROIN: MOORE, STEIN, J BIOL CHEM, 150, 113 (1943).
FROM HYDROBROMIC ACID PLUS METHYLENEAMINOACETONITRILE: CLARKE, TAYLOR, ORG SYNTH, 4, 31 (1925); FROM CHLOROACETIC ACID PLUS AMMONIA: ORTEN, HILL, ORG SYNTH, COLL VOL I, 2ND EDITION, 300 (1941)...
For more Methods of Manufacturing (Complete) data for GLYCINE (10 total), please visit the HSDB record page.

General Manufacturing Information

Benzene, diethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Analytic Laboratory Methods

AMINO ACID ANALYZER: GLC. /PRC/

Storage Conditions

Glycine irrigation should be stored at a temperature of 40 degrees C or less; freezing should be avoided. Glycine irrigation should not be heated to temperatures > 66 degrees C.

Dates

Modify: 2023-08-15
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2: Jorge Mendoza C, Tatiana Garrido R, Cristian Quilodrán R, Matías Segovia C, José Parada A. Evaluation of the bioaccessible gastric and intestinal fractions of heavy metals in contaminated soils by means of a simple bioaccessibility extraction test. Chemosphere. 2017 Feb 16;176:81-88. doi: 10.1016/j.chemosphere.2017.02.066. [Epub ahead of print] PubMed PMID: 28259082.
3: Tordiffe AS, van Reenen M, Reyers F, Mienie LJ. Gas chromatography-mass spectrometry profiles of urinary organic acids in healthy captive cheetahs (Acinonyx jubatus). J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Feb 16;1049-1050:8-15. doi: 10.1016/j.jchromb.2017.02.018. [Epub ahead of print] PubMed PMID: 28259021.
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8: Ghahari S, Alinezhad H, Nematzadeh GA, Tajbakhsh M, Baharfar R. Chemical Composition, Antioxidant and Biological Activities of the Essential Oil and Extract of the Seeds of Glycine max (Soybean) from North Iran. Curr Microbiol. 2017 Mar 2. doi: 10.1007/s00284-016-1188-4. [Epub ahead of print] PubMed PMID: 28255785.
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